molecular formula C₁₂H₄D₄F₂O B1159148 2',4'-Difluorobiphenyl-4-ol-d4

2',4'-Difluorobiphenyl-4-ol-d4

Cat. No.: B1159148
M. Wt: 210.21
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-Difluorobiphenyl-4-ol-d4 (deuterated form) is a fluorinated biphenyl derivative characterized by a hydroxyl group at the para position of one benzene ring and fluorine atoms at the 2' and 4' positions of the adjacent ring. Its non-deuterated counterpart, 2',4'-Difluorobiphenyl-4-ol, has the molecular formula C₁₂H₈F₂O, a molecular weight of 206.19 g/mol, and a CAS number of 59089-68-8 . It is stored at +4°C and has a purity of >95% (HPLC). The compound is used in research as a metabolite or synthetic intermediate, particularly in pharmaceutical and materials science studies .

Properties

Molecular Formula

C₁₂H₄D₄F₂O

Molecular Weight

210.21

Synonyms

2’,4’-Difluoro[1,1’-biphenyl]-4-ol-d4;  2,4-Difluoro-4’-hydroxybiphenyl-d4;  2’,4’-Difluoro-4-hydroxybiphenyl-d4;  4-(2,4-Difluorophenyl)phenol-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic Acid (Diflunisal Analog)
  • Molecular Formula : C₁₃H₉F₂O₃
  • Molecular Weight : 266.21 g/mol
  • CAS : 22494-42-4
  • Key Differences: Incorporates a carboxylic acid group at position 3 of the biphenyl system. This increases polarity and acidity compared to the hydroxyl group in the target compound. Diflunisal derivatives are often used as nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of this structural modification .
b) 2',4'-Difluoroacetophenone
  • Molecular Formula : C₈H₆F₂O
  • Molecular Weight : 156.12 g/mol
  • CAS : 364-83-0
  • Key Differences: Replaces the biphenyl system with a single acetophenone ring. The ketone group introduces distinct reactivity, such as susceptibility to nucleophilic attacks, making it useful in organic synthesis as a precursor for alcohols or amines .

Heterocyclic Analogues

a) 5-(2,4-Difluorophenyl)pyrimidin-4-ol
  • Molecular Formula : C₁₀H₆F₂N₂O
  • Molecular Weight : 220.17 g/mol
  • CAS : 1055306-32-5
  • Key Differences : Replaces one benzene ring with a pyrimidin-4-ol heterocycle . The nitrogen atoms enhance hydrogen-bonding capacity, which is critical in medicinal chemistry for target binding (e.g., kinase inhibitors) .

Positional Isomerism and Substitution Patterns

a) 3',5'-Difluorobiphenyl-4-carboxylic Acid
  • Molecular Formula : C₁₃H₈F₂O₂
  • Molecular Weight : 246.20 g/mol
  • Definition : Fluorine atoms at 3' and 5' positions instead of 2' and 4' .
  • Key Differences : Altered fluorine substitution impacts electronic distribution and steric effects. The meta-fluorine arrangement may reduce steric hindrance compared to the ortho/para substitution in the target compound, influencing binding affinity in biological systems .
b) 4'-Fluorobiphenyl-4-carbaldehyde
  • Molecular Formula : C₁₃H₉FO
  • Molecular Weight : 200.21 g/mol
  • CAS : 60992-98-5
  • Key Differences : Features a formyl group at position 4 instead of a hydroxyl group. The aldehyde functionality is reactive in condensation reactions, making it valuable in synthesizing Schiff bases or polymers .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Purity/Stability
2',4'-Difluorobiphenyl-4-ol C₁₂H₈F₂O 206.19 59089-68-8 Biphenyl, -OH, -F >95% (HPLC), +4°C storage
2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic Acid C₁₃H₉F₂O₃ 266.21 22494-42-4 Biphenyl, -COOH, -OH, -F N/A
2',4'-Difluoroacetophenone C₈H₆F₂O 156.12 364-83-0 Acetophenone, -CO-, -F >97% (GC), hazardous
5-(2,4-Difluorophenyl)pyrimidin-4-ol C₁₀H₆F₂N₂O 220.17 1055306-32-5 Pyrimidin-4-ol, -F Typical specs available
3',5'-Difluorobiphenyl-4-carboxylic Acid C₁₃H₈F₂O₂ 246.20 N/A Biphenyl, -COOH, -F Defined in 2005
4'-Fluorobiphenyl-4-carbaldehyde C₁₃H₉FO 200.21 60992-98-5 Biphenyl, -CHO, -F Commercial availability

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